Product packaging for 4,5,6,7-Tetrahydro-1,3-benzothiazole(Cat. No.:CAS No. 4433-49-2)

4,5,6,7-Tetrahydro-1,3-benzothiazole

Cat. No.: B2778946
CAS No.: 4433-49-2
M. Wt: 139.22
InChI Key: RMFVVPBBEDMZQI-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazole is a versatile nitrogen and sulfur-containing heterocyclic compound that serves as a critical precursor and scaffold in advanced chemical synthesis. Its core structure is integral to a class of molecules known for a wide spectrum of pharmacological activities. Researchers primarily utilize this compound to develop novel heterocyclic azo dyes and functional ligands. Azo dyes derived from this compound are subjects of investigation in materials science and biology, with studies exploring their use in optical applications and as potential chemosensors . Furthermore, this benzothiazole core is a key building block for synthesizing ligands that can form coordination complexes with transition metals such as Copper (Cu), Cobalt (Co), Nickel (Ni), and Zinc (Zn) . These metal complexes are subsequently characterized and evaluated for various biological properties, including antitumor, antimicrobial, and antioxidant activities, as well as their DNA-binding capabilities . The tetrahydrobenzothiazole moiety is found in compounds that exhibit significant pharmacological potential, acting as p53 inactivators, DNA gyrase inhibitors, and anti-tubercular agents . This product is intended for research purposes in a controlled laboratory setting only. It is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NS B2778946 4,5,6,7-Tetrahydro-1,3-benzothiazole CAS No. 4433-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFVVPBBEDMZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Evolution of Benzothiazole Chemistry

The journey of benzothiazole (B30560) chemistry began in the late 19th century, marking a significant milestone in the exploration of heterocyclic compounds. The initial synthesis of the parent benzothiazole laid the groundwork for the development of a rich and diverse field of study that continues to evolve.

The first synthesis of a benzothiazole derivative is credited to August Wilhelm von Hofmann in 1887. Early synthetic methods were often characterized by harsh reaction conditions. A common classical route to benzothiazoles involves the condensation of 2-aminothiophenols with various electrophiles such as carboxylic acids, acyl chlorides, or aldehydes. Another well-established method is the Jacobson synthesis, which proceeds via the cyclization of thiobenzanilides.

Over the decades, synthetic methodologies have undergone significant evolution, driven by the need for more efficient, versatile, and environmentally benign processes. Modern approaches often employ transition-metal catalysis, microwave-assisted synthesis, and green chemistry principles to afford benzothiazole derivatives with high yields and selectivity. nih.gov The development of these advanced synthetic routes has broadened the accessibility and diversity of benzothiazole compounds, including their hydrogenated analogues like 4,5,6,7-Tetrahydro-1,3-benzothiazole.

Table 1: Evolution of Synthetic Methods for Benzothiazoles
MethodDescriptionKey Features
Condensation of 2-AminothiophenolsReaction of 2-aminothiophenols with carboxylic acids, aldehydes, or their derivatives. ijper.orgOne of the most common and versatile methods.
Jacobson CyclizationIntramolecular cyclization of thiobenzanilides. ijper.orgUseful for the synthesis of specific substituted benzothiazoles.
Microwave-Assisted SynthesisUtilization of microwave irradiation to accelerate the reaction.Reduced reaction times and often improved yields.
Green Chemistry ApproachesEmploying environmentally friendly reagents and conditions, such as water as a solvent or catalyst-free reactions. nih.govIncreased sustainability and reduced environmental impact.

Importance of the Tetrahydrobenzothiazole Scaffold in Synthetic Chemistry

The 4,5,6,7-Tetrahydro-1,3-benzothiazole scaffold serves as a crucial building block in synthetic chemistry, particularly in the construction of molecules with significant biological activities. The partially saturated cyclohexane (B81311) ring introduces a degree of conformational flexibility not present in the fully aromatic parent benzothiazole (B30560), which can be advantageous for binding to biological targets.

The tetrahydrobenzothiazole moiety is a key component in the design and synthesis of a variety of functional molecules. For instance, it has been incorporated into novel azo dyes. researchgate.net The synthesis of these dyes involves the diazo-coupling reaction of this compound with different coupling agents. researchgate.net These resulting azo dyes have been investigated for their antioxidant and anti-mycobacterial properties, demonstrating the scaffold's utility in creating compounds with potential therapeutic applications. researchgate.net

Furthermore, derivatives of 4,5,6,7-tetrahydrobenzothiazole have been the focus of research in the development of enzyme inhibitors. This highlights the importance of this scaffold in medicinal chemistry and drug discovery, where it provides a robust framework for the elaboration of potent and selective inhibitors of various enzymes. The ability to readily modify the scaffold at different positions allows for the fine-tuning of its steric and electronic properties to optimize interactions with target proteins.

Theoretical and Computational Investigations on 4,5,6,7 Tetrahydro 1,3 Benzothiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations, often employing Density Functional Theory (DFT), provide a robust framework for analyzing the structure, stability, and reactivity of 4,5,6,7-Tetrahydro-1,3-benzothiazole.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For a system like this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, as well as the double bond within that ring. The LUMO would likely be distributed over the heterocyclic ring system.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas typically denote regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen and sulfur atoms, highlighting their nucleophilic character.

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest energy. For a flexible molecule like this compound, which contains a non-aromatic, saturated cyclohexane (B81311) ring, multiple conformations are possible.

Conformational analysis involves systematically exploring these different spatial arrangements (conformers) and determining their relative energies. The cyclohexane ring can adopt several conformations, such as the chair, boat, and twist-boat. The chair conformation is typically the most stable. The fusion of the thiazole ring to this structure will influence the specific geometry of the lowest-energy conformer. Computational methods can predict bond lengths, bond angles, and dihedral angles for the most stable conformation.

Illustrative Data Table for Optimized Geometry (Hypothetical): This table demonstrates the type of data obtained from a geometrical optimization calculation. The values are representative and not from a specific study on this molecule.

ParameterAtom 1Atom 2Value
Bond LengthS1C21.75 Å
Bond LengthN3C21.31 Å
Bond AngleC7aS1C2
Bond AngleC3aN3C2
Dihedral AngleC4C5C6

Global Reactivity Descriptors

Key global reactivity descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more polarizable and more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Illustrative Data Table for Global Reactivity Descriptors (Hypothetical): This table shows representative values for global reactivity descriptors for a heterocyclic system.

DescriptorSymbolValue (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-1.2
Energy GapΔE5.3
Hardnessη2.65
SoftnessS0.38
Electronegativityχ3.85
Chemical Potentialμ-3.85
Electrophilicity Indexω2.80

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are particularly useful for thorough conformational sampling.

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the potential energy surface of the molecule, revealing the different accessible conformations and the transitions between them. This is especially important for understanding how the molecule might interact with other molecules, such as a biological receptor, where its shape and flexibility play a crucial role. The simulation can provide information on the relative populations of different conformers at a given temperature.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound systems. It allows researchers to map out the entire reaction pathway, from reactants to products, providing a detailed understanding of how the reaction proceeds.

Transition State Characterization

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

DFT calculations can be used to locate the geometry of the transition state and calculate its energy. This information is critical for determining the activation energy of the reaction, which in turn determines the reaction rate. By analyzing the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate), its identity can be confirmed. Understanding the structure of the transition state provides valuable insights into the factors that influence the reaction's feasibility and selectivity.

Reaction Energy Profiles

Computational chemistry is a key method for mapping the intricate energy landscapes of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed, revealing the thermodynamic and kinetic feasibility of a particular pathway. For benzothiazole (B30560) systems, DFT calculations are frequently employed to investigate reaction mechanisms, such as those for their synthesis. nih.govnih.gov

For instance, the formation of the benzothiazole ring often involves a key intramolecular cyclization step. nih.gov Theoretical studies can model this process to identify the transition state and calculate the associated activation energy (Ea), which is the energetic barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

One joint experimental and computational study on the formation of 2-substituted benzothiazoles from N-acyl 1,2-aminothiophenols revealed that the reaction proceeds through two main steps: the transfer of a proton from the sulfur atom and the subsequent elimination of a water molecule. researchgate.net The calculated energy barriers for these steps were crucial in understanding the reaction mechanism. In the gas phase, the second step (water elimination) was found to have a prohibitively high energy barrier of over 250 kJ/mol, suggesting the reaction is effectively impossible at room temperature under those conditions. researchgate.net This highlights how reaction energy profiles can explain experimental observations and guide the selection of reaction conditions.

Table 1: Illustrative Reaction Energy Profile Data for a Benzothiazole Formation Step

SpeciesDescriptionRelative Energy (kJ/mol)
R Reactant Complex0.0
TS1 First Transition State+85.0
I Intermediate-10.0
TS2 Second Transition State+120.0
P Product Complex-50.0
Note: This table contains representative data based on computational studies of related benzothiazole formation reactions to illustrate the concept of a reaction energy profile. Actual values vary depending on the specific reactants, reaction, and level of theory.

Solvent Effects in Theoretical Predictions

The surrounding environment can significantly influence a chemical reaction. Computational models can account for this by incorporating solvent effects, typically through implicit or explicit solvent models. Theoretical studies on benzothiazole and its derivatives have demonstrated the critical role of the solvent in altering reaction kinetics and molecular properties. researchgate.netscirp.org

In a combined experimental and computational investigation into benzothiazole formation, DFT molecular dynamics simulations showed that a protic solvent, particularly water, dramatically lowers the reaction barriers compared to the gas phase or aprotic environments. researchgate.net The study revealed that water facilitates the reaction through its extended hydrogen-bond network and efficient proton transfer (Grotthuss mechanism), reducing the energy barrier for the first reaction step by more than 80 kJ/mol and making the second step nearly barrierless. researchgate.net

Theoretical calculations on benzothiazole derivatives often compare results from the gas phase and a solvent phase (e.g., water) to understand how polarity affects stability and reactivity. scirp.orgscirp.org Properties such as dipole moment, stabilization energies from intramolecular interactions, and the energies of frontier molecular orbitals can all be influenced by the solvent, which in turn affects theoretical predictions of chemical behavior.

Table 2: Comparison of a Calculated Property for a Benzothiazole Derivative in Gas vs. Aqueous Phase

PropertyGas PhaseAqueous Phase
Dipole Moment (Debye) 1.9 D2.5 D
HOMO Energy (eV) -6.2 eV-6.4 eV
LUMO Energy (eV) -1.5 eV-1.6 eV
HOMO-LUMO Gap (eV) 4.7 eV4.8 eV
Note: This table presents illustrative data based on trends observed in DFT studies of benzothiazole systems to demonstrate the impact of solvent on calculated electronic properties.

Computational Studies on Molecular Interactions and Binding Affinities

Beyond intramolecular properties, computational methods can explore the non-covalent interactions between molecules. For the this compound system, this can include interactions with other chemical species or self-interaction, which are fundamental to understanding its physical properties and behavior in a condensed phase.

Natural Bond Orbital (NBO) analysis is a common computational technique used to study intramolecular and intermolecular interactions. scirp.orgscirp.org It analyzes the electron density to describe charge delocalization, hyperconjugative interactions, and lone-pair donations that contribute to molecular stability. For example, in benzothiazole systems, NBO analysis has revealed significant stabilizing interactions, such as the delocalization of a lone pair from the sulfur atom into an adjacent anti-bonding orbital (LP(S) → π*), which can have stabilization energies on the order of 20-30 kcal/mol. scirp.org

These same principles can be applied to study intermolecular interactions, such as hydrogen bonding or π-π stacking between benzothiazole units, which are crucial for crystal packing or the formation of molecular aggregates. By calculating the interaction energy between two or more molecules, the strength and nature of their binding can be quantified for non-biological systems.

Table 3: Illustrative Intermolecular Interaction Energies for a Benzothiazole Dimer

Interaction TypeDimer ConfigurationCalculated Interaction Energy (kcal/mol)
Hydrogen Bonding N···H-X-5.2
π-π Stacking Parallel-displaced-3.8
S···π Interaction Sulfur to aromatic ring-2.1
Note: This table provides hypothetical but representative values for non-covalent interactions that could be calculated for this compound dimers in different orientations.

Structure-Reactivity Relationship Studies through Computational Methods

Conceptual DFT provides a powerful framework for relating a molecule's electronic structure to its chemical reactivity. scirp.orgproteobiojournal.com By calculating various reactivity descriptors, researchers can predict how a molecule like this compound will behave in a chemical reaction and how its reactivity can be tuned by adding different substituents.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of kinetic stability; a smaller gap generally implies higher reactivity. mdpi.commdpi.com Other global reactivity descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which collectively provide a detailed picture of a molecule's stability and electronic nature. scirp.orgscirp.org

For example, studies on various benzothiazole derivatives have shown that electron-withdrawing or electron-donating substituents can significantly alter the HOMO-LUMO gap and other descriptors. mdpi.commdpi.com A compound with a trifluoromethyl (-CF3) substituent was found to have the lowest energy gap in one series, indicating it was the most reactive, while compounds with phenyl or methylphenyl groups had the highest energy gaps, rendering them the most stable. mdpi.com Furthermore, mapping the Molecular Electrostatic Potential (MEP) surface allows for the visualization of electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack, respectively. scirp.orgscirp.org

Table 4: Calculated Reactivity Descriptors for Substituted Benzothiazole Derivatives

CompoundSubstituent (R)EHOMO (eV)ELUMO (eV)ΔE (eV)Hardness (η)Electrophilicity (ω)
1 -H-6.25-1.524.732.371.28
2 -CH₃-6.10-1.394.712.361.25
3 -Cl-6.40-1.854.552.281.48
4 -CF₃-6.55-2.094.462.231.63
Note: This table is based on trends observed in DFT studies of substituted benzothiazoles and serves as an illustrative example of how computational methods are used to establish structure-reactivity relationships. mdpi.commdpi.com Values are representative.

Applications of 4,5,6,7 Tetrahydro 1,3 Benzothiazole As a Versatile Synthetic Intermediate and Building Block

Precursor for the Synthesis of Complex Heterocyclic Systems

The structural framework of 4,5,6,7-tetrahydro-1,3-benzothiazole is a key starting point for the synthesis of a variety of fused heterocyclic systems. The inherent reactivity of the 2-amino derivative, 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole, is particularly exploited in condensation and cyclization reactions to build more elaborate molecular structures.

Integration into Pyrido-, Pyrimido-, and Fused Thiazole (B1198619) Systems

The 2-aminobenzothiazole (B30445) core, including its tetrahydro derivative, is a common precursor for the synthesis of fused nitrogen-containing heterocycles such as pyrido- and pyrimidobenzothiazoles. These fused systems are of significant interest due to their presence in a wide range of biologically active compounds.

One-pot, three-component reactions are an efficient strategy for the synthesis of pyrimido[2,1-b]benzothiazole derivatives. For instance, the reaction of 2-aminobenzothiazole, arylglyoxals, and 1,3-dicarbonyl compounds in acetic acid provides a straightforward route to these fused systems. arkat-usa.org A similar approach has been utilized in the enantioselective synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives through a three-component reaction of 2-aminobenzothiazole derivatives, a β-ketoester, and pyridine (B92270) 2-aldehyde, catalyzed by D-(+)-10-camphorsulphonic acid. tandfonline.com These methodologies highlight the utility of the 2-aminobenzothiazole scaffold in constructing complex heterocyclic frameworks.

Furthermore, the synthesis of pyrido[2,1-b]benzothiazoles has been achieved through various synthetic routes. One method involves the reaction of 2-cyanomethylbenzothiazole with formaldehyde (B43269) and different active methylene (B1212753) reagents. Another approach describes a one-pot, three-component green synthesis of indeno[2,3:5,6]pyrido[2,1-b]benzothiazoles from (benzothiazol-2-yl)acetonitrile, an aromatic aldehyde, and indan-1,3-dione in water. researchgate.net These examples demonstrate the versatility of the benzothiazole (B30560) core in the construction of diverse fused heterocyclic systems.

Construction of Polyheterocyclic Scaffolds

The reactivity of this compound and its derivatives extends to the construction of more complex polyheterocyclic scaffolds through multicomponent reactions. These reactions are highly valued in medicinal chemistry and materials science for their ability to generate molecular diversity in an efficient manner.

The one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazoles and tandfonline.comnih.govbenzothiazolo[3,2-a]quinazolines from 2-aminobenzothiazole, arylglyoxals, and 1,3-dicarbonyl compounds is a prime example of the construction of polyheterocyclic systems. arkat-usa.org This approach allows for the rapid assembly of complex molecules from simple starting materials. The enantioselective synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives also falls under this category, showcasing the ability to control stereochemistry in the formation of these intricate structures. tandfonline.com The development of such synthetic strategies is crucial for the exploration of new chemical space and the discovery of novel bioactive compounds.

Role in the Synthesis of Azo Dyes and Related Chromophores

The 2-amino derivative of this compound is a key precursor in the synthesis of heterocyclic azo dyes. The diazotization of the amino group followed by coupling with various electron-rich aromatic compounds leads to a wide range of chromophores with interesting photophysical properties.

Design and Synthesis of Novel Azo Dye Structures

The synthesis of novel azo dyes incorporating the this compound moiety is typically achieved through a conventional diazo-coupling reaction. This involves the diazotization of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole with nitrous acid at low temperatures (0–5 °C) to form a diazonium salt. This reactive intermediate is then coupled with various coupling components, such as substituted anilines, phenols, and other electron-rich aromatic and heterocyclic compounds, to produce the final azo dye. arkat-usa.orgtandfonline.com

Several studies have reported the synthesis of a series of such dyes. For example, novel disperse dyes have been prepared by diazotizing 2-amino-5,5,7-trimethyl-4,5,6,7-tetrahydrobenzothiazole and coupling it with various N,N-dialkylaniline derivatives. osi.lv Another study describes the synthesis of five novel heterocyclic azo dyes by coupling diazotized this compound with different coupling compounds. arkat-usa.org The versatility of this approach allows for the generation of a library of dyes with diverse structures and properties.

Photophysical Properties of Tetrahydrobenzothiazole-Derived Chromophores

Azo dyes derived from this compound exhibit interesting photophysical properties, which are influenced by the nature of the coupling component and the solvent environment. The UV-Visible absorption spectra of these dyes are key to understanding their color and electronic transitions.

The absorption maxima (λmax) of these dyes are typically in the visible region of the electromagnetic spectrum, which is responsible for their colored nature. The specific λmax value is dependent on the electronic properties of the substituents on the coupling component. Electron-donating groups generally lead to a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups can cause a hypsochromic (blue) shift. The extended conjugation in these molecules, facilitated by the azo linkage and aromatic rings, is a key factor in their absorption of visible light. tandfonline.com

The photophysical properties of these dyes can also be influenced by the solvent polarity. Some of these dyes exhibit solvatochromism, where the color of the dye changes with the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent.

Ligands for Transition Metal Complexes in Catalysis

The nitrogen and sulfur atoms present in the this compound ring system make it an excellent scaffold for the design of ligands for transition metal complexes. These complexes have potential applications in various fields, including catalysis.

A series of novel metal [Cu(II), Co(II), Ni(II), and Zn(II)] complexes have been prepared with an azo ligand derived from a benzothiazole nucleus, specifically 4-imino-3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-4H-pyrimido[2,1-b] tandfonline.comnih.govbenzothiazol-2-ol. bohrium.com The formation of these complexes demonstrates the ability of the tetrahydrobenzothiazole moiety to be incorporated into multidentate ligands that can coordinate with various transition metals. researchgate.net

Synthesis of Metal-Ligand Complexes

The nitrogen and sulfur atoms within the thiazole ring of this compound and its derivatives make it an excellent bidentate or monodentate ligand for coordinating with various metal ions. This property is extensively utilized in coordination chemistry to synthesize novel metal complexes with unique spectroscopic, electronic, and biological properties.

A notable example involves the use of an azo ligand derived from the this compound nucleus to prepare a series of new metal complexes. researchgate.netresearchgate.net Specifically, the ligand 4-imino-3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-4H-pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazol-2-ol has been used to synthesize complexes with Copper (II), Cobalt (II), Nickel (II), and Zinc (II). researchgate.netresearchgate.net The resulting coordination compounds were thoroughly characterized using a range of analytical and spectroscopic methods, confirming the formation of the complexes and elucidating their structural properties. researchgate.netresearchgate.net

Similarly, other benzothiazole derivatives serve as ligands for transition metals like Cobalt (III) and Ruthenium (III), forming stable octahedral complexes. nih.gov The synthesis typically involves dissolving the benzothiazole-based ligand in a suitable solvent like methanol (B129727) and reacting it with a methanolic solution of the corresponding metal salt, often followed by the addition of an auxiliary ligand under reflux conditions. nih.gov The ability of the benzothiazole moiety to form stable complexes is also seen in the development of metal-salen complexes conjugated with benzothiazole aniline (B41778), which have been synthesized and characterized for potential applications. ontosight.ai

Synthesis of Metal Complexes with a this compound-Derived Ligand researchgate.netresearchgate.net
Metal IonLigandCharacterization Techniques Used
Copper (II)4-imino-3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-4H-pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazol-2-olUV-Vis, FT-IR, 1H NMR, Mass Spectrometry, Powder-XRD, TGA, ESR, SEM, EDAX, VSM
Cobalt (II)
Nickel (II)
Zinc (II)

Application in Homogeneous and Heterogeneous Catalysis

The metal-ligand complexes derived from this compound and related structures exhibit potential for applications in both homogeneous and heterogeneous catalysis. The electronic properties and coordination geometry of these complexes can be fine-tuned by modifying the ligand structure or the metal center, making them suitable for catalyzing a variety of chemical transformations.

In heterogeneous catalysis, benzothiazole moieties have been incorporated into solid supports to create efficient and reusable catalysts. For instance, a novel heterogeneous catalyst was developed by supporting a ferrocene-containing ionic liquid on silica (B1680970) nanospheres functionalized with benzothiazole (SiO2@Benzothiazole-Cl@Fc). nih.gov This catalyst demonstrated high efficiency in the A3 coupling reaction for synthesizing 1,3,5-trisubstituted pyrazoles. nih.gov The benzothiazole unit plays a role in the stable anchoring of the catalytic species to the silica support.

In the realm of homogeneous catalysis, organometallic complexes featuring ligands similar in electronic nature to benzothiazoles are known to be effective. Ruthenium(II) arene complexes, for example, are recognized for their catalytic activity in industrial processes like hydrogenation. ed.ac.uk The coordination of N,S-containing heterocyclic ligands to metal centers like ruthenium can facilitate catalytic redox cycles. ed.ac.uk While direct catalytic studies on this compound complexes are not extensively documented, the established catalytic activity of structurally related benzothiazole and azopyridine metal complexes suggests their potential. ed.ac.uk The ability to act as ligands allows these compounds to influence the reactivity and selectivity of metal centers in various catalytic processes. nih.gov

Formation of Functional Materials (e.g., Fluorescent Materials, Corrosion Inhibitors)

This compound is a valuable precursor for the development of advanced functional materials. Its derivatives have been successfully employed in the creation of materials with specific optical and protective properties, such as fluorescent dyes and corrosion inhibitors. researchgate.netresearchgate.net The inherent chemical stability and functionalizable nature of the benzothiazole ring system allow for its integration into diverse material science applications. nih.govnih.gov

Synthesis of Materials with Tunable Optical Properties

The extended π-conjugated system of the benzothiazole ring is a key feature that has been exploited in the design and synthesis of novel fluorescent materials. By chemically modifying the core structure, researchers can tune the photophysical properties, such as absorption and emission wavelengths, to suit specific applications.

One synthetic strategy involves the Suzuki cross-coupling reaction of 2-(4-bromophenyl)benzothiazole (B34361) with various phenylboronic acid derivatives. nih.govmdpi.com This approach has yielded a series of fifteen different benzothiazole-containing compounds, many of which exhibit significant fluorescence with emission wavelengths in the 380 to 450 nm range under 330 nm excitation. nih.govmdpi.com The intensity and specific wavelength of the fluorescence can be altered by changing the substituents on the phenylboronic acid, demonstrating the tunability of the optical properties. nih.gov

Another approach involves incorporating the 1,3-benzothiazole moiety into other fluorescent scaffolds, such as borondipyrromethenes (BODIPYs). smolecule.com This has led to the creation of a library of novel BODIPY derivatives with bathochromically shifted absorption (up to 670 nm) and emission (up to 677 nm) in the red and near-infrared regions. smolecule.com The benzothiazole substituent significantly alters the electronic structure of the parent dye, leading to these desirable red-shifted properties. smolecule.com The principle that fluorescence can be dramatically enhanced in benzothiazole derivatives when the structure contains an ionizable group in the benzene (B151609) ring and a group at the 2-position that extends conjugation has also been established.

Fluorescence Properties of Benzothiazole Derivatives Synthesized via Suzuki Coupling nih.govmdpi.com
Compound IDDescriptionFluorescence Emission Range (nm)Key Finding
2a-oSeries of 15 compounds from 2-(4-bromophenyl)benzothiazole and phenylboronic acid derivatives380 - 450All synthesized samples display fluorescence emissions.
2d, 2e, 2h, 2kSpecific compounds from the synthesized seriesNot specified individuallyExhibit particularly strong fluorescent properties.

Chemical Applications in Material Science (e.g., corrosion inhibition studies)

Derivatives of this compound have been investigated as effective corrosion inhibitors, particularly for protecting metals like mild and galvanized steel in acidic environments. ed.ac.ukresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that inhibits the corrosive process. The nitrogen and sulfur atoms in the thiazole ring, along with π-electrons, play a crucial role in the adsorption mechanism. researchgate.net

A study focused on novel mono-azo dyes derived from this compound as anti-corrosion agents for mild steel in a 1 M HCl solution. researchgate.net The inhibition efficiency of these dyes was evaluated using potentiodynamic polarization and electrochemical impedance spectroscopy. The results indicated that the synthesized azo dyes act as effective inhibitors, with their performance varying based on their specific molecular structure. researchgate.net The study concluded that the adsorption of these inhibitors on the mild steel surface was responsible for the protective effect. researchgate.net

Further research into other benzothiazole derivatives confirms their role as mixed-type corrosion inhibitors. For example, 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (2-ABT) have been shown to inhibit the corrosion of electro-galvanized steel in NaCl solution. ed.ac.uk These studies suggest that the functional group attached to the benzothiazole core influences the specific inhibition mechanism, with 2-MBT facilitating the precipitation of a protective complex with Zn2+ ions, while 2-ABT tends to form a thin inhibitor film through chemisorption. ed.ac.uk

Corrosion Inhibition Efficiency of Azo Dyes Derived from this compound on Mild Steel in 1 M HCl researchgate.net
Inhibitor (Azo Dye)Evaluation TechniquesRelative Inhibition Efficiency
T1Potentiodynamic Polarization, Electrochemical Impedance SpectroscopyT1 > T2 > T3
T2
T3

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the three-dimensional structure of molecules in solution, providing critical data for stereochemical assignments and the understanding of dynamic processes. For 4,5,6,7-Tetrahydro-1,3-benzothiazole, ¹H and ¹³C NMR spectroscopy are fundamental in confirming the connectivity of the fused ring system.

In stereochemical and mechanistic studies, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. NOESY experiments allow for the determination of through-space proximity of protons, which is essential for establishing the relative stereochemistry of substituents on the tetrahydrocyclohexane ring. For instance, the observation of a NOESY cross-peak between a proton on the thiazole (B1198619) ring and a proton on the cyclohexane (B81311) moiety can define their spatial relationship.

Furthermore, variable temperature NMR studies are instrumental in probing the conformational dynamics of the flexible six-membered ring. In analogous systems like tetrahydro-1,4-benzothiazepines, variable temperature ¹H NMR spectra have been used to determine the energy barriers for ring inversion between puckered enantiomorphic conformers. rsc.org This type of analysis for this compound would involve monitoring the coalescence of signals as the temperature is varied, allowing for the calculation of the activation energy for conformational exchange. The coupling constants (³J values) between adjacent protons, governed by the Karplus relationship, provide quantitative information about the dihedral angles and thus the preferred conformation (e.g., chair, boat, or twist-boat) of the tetrahydro- part of the molecule. rubingroup.org

Table 1: Representative Spectroscopic Data Techniques for Structural Elucidation

Spectroscopic TechniqueInformation GainedApplication to this compound
¹H NMRProton environment, connectivity, stereochemistryDetermination of proton chemical shifts and coupling constants to elucidate the structure and conformation of the tetrahydrocyclohexane ring.
¹³C NMRCarbon skeletonIdentification of the number and type of carbon atoms, confirming the fused ring structure.
NOESYThrough-space proton-proton proximityEstablishment of relative stereochemistry of substituents.
Variable Temperature NMRConformational dynamicsMeasurement of energy barriers for ring inversion.

Mass Spectrometry for Reaction Pathway Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the context of mechanistic studies, MS is crucial for the identification of transient intermediates in a reaction pathway.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavages of the tetrahydrocyclohexane ring and the thiazole ring. Common fragmentation pathways for cyclic compounds include the loss of small neutral molecules. For the tetrahydro- portion, retro-Diels-Alder reactions or successive loss of ethylene (B1197577) units could be anticipated. The thiazole ring might fragment through cleavage of the C-S and C-N bonds.

For a derivative such as this compound-2,4-diamine, the predicted monoisotopic mass is 169.06737 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its fragments with high accuracy. The predicted m/z values for various adducts of this derivative, such as [M+H]⁺ (170.07465), [M+Na]⁺ (192.05659), and [M-H]⁻ (168.06009), provide a basis for its identification in complex mixtures. uni.lu

In the synthesis of this compound, which can be prepared from the reaction of a cyclohexanone (B45756) derivative with a source of sulfur and ammonia (B1221849), mass spectrometry can be used to identify key reaction intermediates. By coupling a reaction vessel to a mass spectrometer, it is possible to monitor the reaction mixture in real-time and detect the molecular ions of proposed intermediates, thus providing experimental evidence for a postulated reaction mechanism.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, offering an unambiguous depiction of the molecule's solid-state conformation.

While the crystal structure of the parent this compound is not described in the provided sources, a detailed crystallographic study of 2-amino-4,4,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazolium benzoate (B1203000) and picrate (B76445) salts offers significant insights into the conformation of the tetrahydro-benzothiazole ring system. libretexts.org In the benzoate salt, the six-membered ring of the cation is disordered over two positions, with each component adopting a half-chair conformation. The ring-puckering parameters, which quantitatively describe the conformation, were calculated for both the major and minor conformers. libretexts.org This conformational flexibility is a key structural feature of the tetrahydro-benzothiazole scaffold.

The crystal structure of these salts also reveals the intricate network of hydrogen bonds that stabilize the crystal lattice. In the benzoate salt, N—H⋯O hydrogen bonds link the cations and anions into chains of rings. libretexts.org Such detailed structural information is invaluable for understanding intermolecular interactions, which can influence the physical properties and biological activity of the compound.

Table 2: Selected Crystallographic Data for 2-amino-4,4,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazolium benzoate libretexts.org

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)11.859(3)
b (Å)12.067(3)
c (Å)13.339(3)
β (°)112.449(12)
V (ų)1764.3(7)
Z4

Infrared (IR) and UV-Visible Spectroscopy for Monitoring Reaction Progress and Electronic Transitions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are workhorse techniques in organic chemistry for functional group identification and for monitoring the progress of chemical reactions.

IR spectroscopy is particularly useful for tracking the conversion of reactants to products by observing the disappearance of characteristic vibrational bands of the starting materials and the appearance of bands corresponding to the product. For example, in a synthesis of this compound starting from a cyclohexanone derivative and a thioamide, one could monitor the disappearance of the C=O stretching frequency of the ketone (typically around 1715 cm⁻¹) and the appearance of the C=N stretching vibration of the thiazole ring (around 1600 cm⁻¹) and the C-S stretching vibrations. vulcanchem.com The use of in-situ FTIR spectroscopy, where an IR probe is inserted directly into the reaction vessel, allows for real-time monitoring of reactant and product concentrations, providing valuable kinetic data. mdpi.com

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The tetrahydro- configuration in this compound reduces the extent of conjugation compared to a fully aromatic benzothiazole (B30560). This would result in a blue shift (shift to shorter wavelengths) of the absorption maxima compared to its aromatic counterpart. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions associated with the thiazole ring. researchgate.net By monitoring the changes in the UV-Vis spectrum over time, one can follow the progress of reactions that involve a change in the chromophore of the molecule, such as the formation of the thiazole ring during the synthesis of this compound.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the direct detection and characterization of paramagnetic species, particularly free radicals. In the study of reaction mechanisms, ESR can provide definitive evidence for the involvement of radical intermediates, which are often too transient to be detected by other methods.

The synthesis of benzothiazoles can, under certain conditions, proceed through radical pathways. For instance, the visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes has been shown to involve a disulfide intermediate that photosensitizes the formation of singlet oxygen and superoxide (B77818) anion, which are radical species. organic-chemistry.org Furthermore, the oxidation of a thiobenzanilide (B1581041) can lead to a sulfur-centered radical cation, which then undergoes intramolecular cyclization. chemrxiv.org

An ESR study of a reaction believed to involve this compound as a radical intermediate would involve generating the radical in the ESR spectrometer's resonant cavity and recording the resulting spectrum. The g-factor and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁴N), provide a fingerprint of the radical's electronic structure. For a radical cation of this compound, significant hyperfine coupling would be expected to the protons on the carbon atoms adjacent to the sulfur and nitrogen atoms, as well as to the ¹⁴N nucleus. Analysis of these couplings can map the spin density distribution within the radical, offering deep insights into its structure and reactivity. In cases where the radical is too short-lived to be observed directly, spin trapping techniques can be employed, where a diamagnetic "spin trap" reacts with the transient radical to form a more stable radical adduct that can be readily detected by ESR.

While no specific ESR studies on this compound were found in the provided search results, the principles of ESR spectroscopy and its application to related heterocyclic systems, such as phenothiazine (B1677639) radical cations, provide a framework for how such studies would be conducted and interpreted. nih.gov

Emerging Research Directions and Future Prospects in 4,5,6,7 Tetrahydro 1,3 Benzothiazole Chemistry

Development of Novel Reaction Methodologies

The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazole and its derivatives has traditionally relied on classical condensation reactions. However, the current focus is on developing more efficient, versatile, and atom-economical synthetic routes. One-pot multicomponent reactions are gaining prominence, allowing for the construction of complex molecular architectures from simple precursors in a single step, which is both time-saving and reduces waste. tandfonline.comunt.edu

Microwave-assisted synthesis is another area of active development, offering significant advantages such as rapid reaction times, improved yields, and milder reaction conditions compared to conventional heating methods. beilstein-journals.org This technique is being explored for the ring closure steps in the formation of the tetrahydrobenzothiazole core, potentially enabling the rapid generation of compound libraries for screening purposes.

Exploration of New Chemical Transformations

Beyond the synthesis of the core structure, significant research is directed towards the functionalization and transformation of the this compound scaffold. This exploration aims to create a diverse range of derivatives with tailored properties for various applications, including medicinal chemistry and materials science. semanticscholar.orgnih.gov

A notable example of a new chemical transformation is the use of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole as a precursor for novel heterocyclic azo dyes. researchgate.net Through a conventional diazo-coupling reaction, researchers have successfully incorporated this scaffold into azo compounds, which have been investigated for their antioxidant and anti-mycobacterial activities. researchgate.net Furthermore, the tetrahydrobenzothiazole moiety is being utilized as a building block in the synthesis of more complex fused heterocyclic systems, demonstrating its versatility as a molecular platform. semanticscholar.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the this compound system is a growing trend. scirp.orgscirp.org Density Functional Theory (DFT) calculations are being employed to predict a wide range of molecular properties before synthesis is even attempted. mdpi.comresearchgate.net

These computational studies provide valuable insights into:

Molecular Geometry: Optimizing the three-dimensional structure of tetrahydrobenzothiazole derivatives. mdpi.com

Electronic Properties: Calculating HOMO-LUMO energy gaps to predict chemical reactivity and stability. A lower energy gap suggests higher reactivity. mdpi.com

Spectroscopic Features: Simulating vibrational spectra (IR and Raman) to aid in the characterization of newly synthesized compounds. mdpi.com

Reaction Mechanisms: Elucidating the pathways of chemical reactions to optimize conditions and predict potential byproducts.

Biological Activity: Using molecular docking simulations to predict how these molecules might interact with biological targets, such as enzymes or receptors, thereby guiding the design of new therapeutic agents. researchgate.net

Computational MethodApplication in Tetrahydrobenzothiazole ResearchKey Insights
Density Functional Theory (DFT) Prediction of molecular structure, reactivity, and spectroscopic properties. mdpi.comOptimized geometry, HOMO-LUMO energy gaps, vibrational frequencies.
Molecular Docking Simulation of ligand-protein interactions. researchgate.netPrediction of binding modes and affinities to biological targets.
Molecular Electrostatic Potential (MEP) Visualization of charge distribution to identify reactive sites. scirp.orgscirp.orgIdentification of nucleophilic and electrophilic regions for predicting reaction outcomes.

Design of Highly Selective and Efficient Catalysts

The development of novel catalysts is crucial for achieving high selectivity and efficiency in the synthesis of this compound derivatives. Research is moving away from stoichiometric reagents towards catalytic systems that can be used in small amounts and recycled. This includes both homogeneous and heterogeneous catalysts.

Recent advancements in the broader field of benzothiazole (B30560) synthesis highlight the use of:

Green Catalysts: Simple and environmentally friendly catalysts like ammonium (B1175870) chloride (NH4Cl) have been shown to be effective in promoting condensation reactions. mdpi.com

Heterogeneous Catalysts: Solid-supported catalysts, such as tin pyrophosphate (SnP2O7), are being investigated for their ease of separation from the reaction mixture and potential for reuse, which aligns with the principles of sustainable chemistry. mdpi.com

Organocatalysts: Chiral organocatalysts like D-(+)-10-camphorsulfonic acid are being employed for the enantioselective synthesis of fused benzothiazole derivatives, offering a pathway to optically active compounds. tandfonline.com

Nanocatalysts: Magnetic nanocatalysts are emerging as highly efficient and recyclable options for synthesizing complex benzothiazole-containing heterocycles. researchgate.net

The future in this area lies in designing catalysts that can selectively facilitate the formation of the tetrahydrobenzothiazole ring from readily available starting materials under mild conditions.

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch flask, is revolutionizing chemical synthesis. nih.govyoutube.com The integration of flow chemistry with automation offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved reproducibility, and the potential for high-throughput synthesis. researchgate.net

While the application of automated flow chemistry specifically to this compound is still an emerging area, its successful implementation for the synthesis of other complex heterocycles, like indolylthiazoles, paves the way for its future use. nih.gov Automated platforms can rapidly screen different reaction conditions (temperature, residence time, stoichiometry) to find the optimal parameters for synthesis. chimia.ch This technology will be instrumental in generating libraries of tetrahydrobenzothiazole derivatives for drug discovery and other applications, significantly accelerating the research and development process. youtube.com

Sustainable and Environmentally Benign Synthetic Approaches

There is a strong and growing emphasis on developing "green" synthetic methods across all areas of chemistry, including the synthesis of this compound. nih.gov The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.gov

Key strategies being adopted include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ethanol, or even performing reactions under solvent-free conditions. dntb.gov.ua

Catalyst-Free Reactions: Developing synthetic protocols that can proceed efficiently without the need for a catalyst, simplifying purification and reducing costs. dntb.gov.ua

Energy Efficiency: Employing methods like visible-light-promoted synthesis, which can often be carried out at room temperature, reducing energy consumption compared to high-temperature reactions. mdpi.com

Atom Economy: Designing reactions, such as one-pot multicomponent syntheses, where the maximum number of atoms from the starting materials are incorporated into the final product, thus minimizing waste. tandfonline.com

These sustainable approaches are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic processes. nih.gov

Potential for Discovery of Novel Chemical Reactivity Patterns

The unique hybrid structure of this compound, with its aromatic thiazole (B1198619) component and a non-aromatic, saturated carbocyclic ring, suggests the potential for uncovering novel and unexpected chemical reactivity. The interplay between these two distinct parts of the molecule could lead to transformations not observed in simpler benzothiazoles or cyclohexane (B81311) derivatives.

Future research may focus on:

Selective C-H Functionalization: Developing methods to selectively activate and functionalize the C-H bonds of the saturated cyclohexane ring, allowing for the precise installation of new substituents.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce the opening of either the thiazole or the cyclohexane ring, leading to the formation of entirely new molecular scaffolds.

Biomimetic Reactions: Designing syntheses that mimic biological processes, which could lead to highly selective and efficient transformations under mild conditions. nih.gov

Acid-Catalyzed Isomerization: Exploring how the core structure might rearrange under acidic conditions to form new, thermodynamically stable isomers, as has been observed in related systems. nih.gov

The exploration of these uncharted reaction pathways could significantly expand the chemical space accessible from the this compound platform, leading to the discovery of molecules with unprecedented structures and properties.

Q & A

Q. What are the standard synthetic routes for 4,5,6,7-tetrahydro-1,3-benzothiazole derivatives, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between benzothiazole precursors and functionalized reagents. Key steps include:

  • Cyclocondensation : Reaction of 4-aminobutanol derivatives with thioamides under microwave irradiation (70–90% yields in 10–30 minutes) .
  • Schiff base formation : Refluxing hydrazides with aldehydes in ethanol/acetic acid (e.g., 65% yield for 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) .
  • Optimization parameters : Temperature (80–120°C), pH control (acidic for cyclization), and solvent selection (DMSO or ethanol for solubility) .

Q. How does the tetrahydrobenzothiazole core influence physicochemical properties compared to simpler benzothiazoles?

The tetrahydro structure enhances:

  • Lipophilicity : Improved membrane permeability due to reduced aromaticity.
  • Conformational flexibility : Facilitates interactions with biological targets (e.g., enzymes or receptors) .
  • Stability : Hydrogen bonding and π-π stacking in crystal structures improve thermal stability (e.g., triclinic crystal system with a = 8.4334 Å, b = 12.1857 Å) .

Q. What safety protocols are recommended when handling tetrahydrobenzothiazole derivatives?

  • PPE : Lab gloves, eye protection, and fume hoods to avoid skin contact/dust inhalation .
  • Toxicity management : Limited long-term toxicity data necessitate cautious handling and waste disposal .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yields in creating tetrahydrobenzothiazole-based heterocycles?

Microwave irradiation accelerates ring-closure reactions via:

  • Rapid heating : Reduces reaction times from hours to minutes (e.g., 85% yield in 10 minutes for 4,5,6,7-tetrahydro-1,3-thiazepines) .
  • Catalyst efficiency : Tris(trimethylsilyl) phosphite (PPSE) enhances regioselectivity in solvent-free conditions .

Q. What computational approaches validate structure-activity relationships in tetrahydrobenzothiazole derivatives?

  • Molecular docking : Predicts binding affinities to targets (e.g., antimycobacterial activity of Fe(III) complexes via Mycobacterium tuberculosis protease inhibition) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
  • MD simulations : Assess stability of ligand-receptor complexes in biological environments .

Q. How do coordination complexes with tetrahydrobenzothiazole ligands enhance antimicrobial activity?

  • Metal-ligand synergy : Cu(II) and Fe(III) complexes exhibit bacteriostatic effects by disrupting microbial cell walls .
  • Enhanced solubility : Chelation improves bioavailability (e.g., Fe(III)-quinoxaline complexes show 2–3× higher activity than free ligands) .

Q. What crystallographic techniques characterize supramolecular interactions in tetrahydrobenzothiazole derivatives?

  • Single-crystal X-ray diffraction : Resolves dihedral angles (e.g., 64.11° between benzene rings in 7-Chloro-3-phenylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π bonds at 3.5851 Å) .

Q. What strategies resolve contradictory bioactivity data in benzothiazole derivatives across assay systems?

  • Assay standardization : Control variables like microbial strain (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) .
  • Structural modulation : Introduce electron-withdrawing groups (e.g., –Cl or –CF₃) to improve consistency in IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.